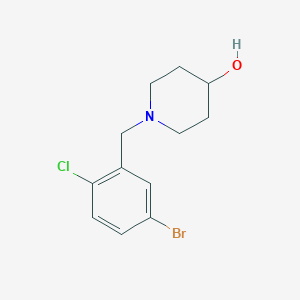

1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-[(5-bromo-2-chlorophenyl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOZNPCOJKYWEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=C(C=CC(=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol, a substituted piperidine derivative of interest in medicinal chemistry and drug development. We will explore the strategic synthesis of this target molecule, focusing on two primary and robust methodologies: direct N-alkylation and reductive amination. This document furnishes detailed, step-by-step experimental protocols, discusses the rationale behind procedural choices, and offers a comparative analysis of the primary synthetic routes. The content is designed for researchers, chemists, and professionals in the field of drug development, providing both theoretical grounding and practical, field-proven insights for the successful synthesis, purification, and characterization of the title compound.

Introduction and Retrosynthetic Analysis

The piperidine moiety is a privileged scaffold in modern pharmacology, present in a vast array of therapeutic agents due to its ability to confer favorable pharmacokinetic properties and serve as a versatile anchor for diverse functional groups.[1] this compound incorporates this key heterocycle, functionalized with a halogenated benzyl group, making it a valuable intermediate for the synthesis of more complex molecular architectures. The hydroxyl group at the 4-position and the halogen atoms on the aromatic ring provide multiple points for further chemical modification.

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points at the benzylic C-N bond, suggesting two convergent and industrially scalable synthetic strategies.

Sources

An In-depth Technical Guide to 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, physicochemical properties, and potential applications, offering a foundational resource for researchers in the field.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities.[1][2] The N-benzylpiperidine framework, in particular, is a key feature in molecules targeting the central nervous system, including agents with activity at dopamine, serotonin, and norepinephrine transporters.[3][4] The specific substitution pattern on the benzyl and piperidine rings can profoundly influence the compound's biological activity, selectivity, and overall pharmacological profile.[3][4][5] This guide focuses on this compound, a molecule featuring a halogenated benzyl group that offers intriguing possibilities for molecular interactions and further chemical modification.

Physicochemical Properties

| Property | 5-Bromo-2-chlorobenzyl bromide | Piperidin-4-ol | This compound (Predicted) |

| CAS Number | 149965-41-3[6] | 5382-16-1[7][8] | Not available |

| Molecular Formula | C₇H₅Br₂Cl[6] | C₅H₁₁NO[7] | C₁₂H₁₅BrClNO |

| Molecular Weight | 284.38 g/mol | 101.15 g/mol [8] | 304.61 g/mol |

| Appearance | Likely a solid | Colorless to pale yellow liquid or solid[7] | Likely a solid |

| Solubility | Insoluble in water, soluble in organic solvents | Soluble in water and various organic solvents[7] | Predicted to be soluble in organic solvents like DCM, MeOH |

Synthesis of this compound

The synthesis of this compound is most directly achieved through a nucleophilic substitution reaction. This involves the N-alkylation of piperidin-4-ol with 5-bromo-2-chlorobenzyl bromide. This is a common and effective method for preparing N-benzylpiperidine derivatives.[9]

Experimental Protocol

Materials:

-

Piperidin-4-ol (1.0 eq)

-

5-Bromo-2-chlorobenzyl bromide (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Tetrabutylammonium iodide (TBAI) (catalytic amount, e.g., 0.01 eq)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add piperidin-4-ol, anhydrous potassium carbonate, and a catalytic amount of tetrabutylammonium iodide.

-

Add anhydrous acetonitrile to the flask to dissolve/suspend the reagents.

-

Add 5-bromo-2-chlorobenzyl bromide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis of the target compound.

Potential Applications and Pharmacological Relevance

While the specific biological activity of this compound has not been reported, its structural features suggest potential for various pharmacological applications. Piperidine derivatives are known to exhibit a wide range of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][10][11]

The N-benzylpiperidine moiety is a well-established pharmacophore for targeting monoamine transporters, which are crucial in the regulation of neurotransmitters in the brain.[3][4] The nature and position of substituents on the benzyl ring are critical for modulating the affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4]

The presence of bromo and chloro substituents on the benzyl ring of the title compound is of particular interest. Halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which can be important for protein-ligand interactions. Therefore, this compound could serve as a valuable lead compound or intermediate for the development of novel therapeutics targeting a variety of biological targets.

Potential Signaling Pathway Interaction

Caption: A generalized diagram of a potential mechanism of action.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the known hazards of its precursors, appropriate safety precautions should be taken.

-

5-Bromo-2-chlorobenzyl bromide: The starting material is a lachrymator and should be handled in a well-ventilated fume hood.

-

Piperidin-4-ol: This compound can cause severe skin burns and eye damage.[12]

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Handle in a well-ventilated area.

-

Wash hands thoroughly after handling.

Conclusion

This compound represents a promising scaffold for the development of novel chemical entities with potential therapeutic applications. This guide provides a foundational understanding of its synthesis and key characteristics, serving as a valuable resource for researchers and drug development professionals. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- Cholewiński, G., et al. (Year). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Chatterjee, M., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed.

- CymitQuimica. (n.d.). CAS 5382-16-1: 4-Piperidinol.

- Jason, M., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Scholars@UK.

- Wikipedia. (n.d.). 2-Benzylpiperidine.

- Kaldybayeva, A., et al. (2024).

- ResearchGate. (2025).

- González-Sánchez, I., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.

- ResearchGate. (n.d.).

- PubChem. (n.d.). Piperidin-4-ol.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 4-(4-Chlorophenyl)piperidin-4-ol.

- Win-Win chemical Co. Ltd. (n.d.). 5-Bromo-2-chlorobenzyl bromide cas no. 149965-41-3 98%.

- Fisher Scientific. (2010).

- КиберЛенинка. (n.d.).

- ChemicalBook. (2026). 4-(4-FLUORO-PHENYL)-PIPERIDIN-4-OL HYDROCHLORIDE | 3888-65-1.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chlorobenzoic acid 98 21739-92-4.

- Laboratory Chemicals. (n.d.). 5-Bromo-2-chlorobenzoic acid, 98% - 21739-92-4.

- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Thermo Fisher Scientific. (n.d.).

- PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid.

- MDPI. (n.d.).

- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.

- Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- Encyclopedia.pub. (2023).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-chlorobenzyl bromide cas no. 149965-41-3 98%, CasNo.149965-41-3 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 7. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]

- 8. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. ijnrd.org [ijnrd.org]

- 11. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 12. fishersci.com [fishersci.com]

Technical Masterclass: Structural Elucidation of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol

[1]

Executive Summary

The molecule 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol represents a critical pharmacophore often found in GPCR ligands and kinase inhibitors.[1] Its structural validation is complicated by the regiochemistry of the halogenated aromatic ring (distinguishing the 5-bromo-2-chloro isomer from the 4-bromo-2-chloro or 3-bromo-6-chloro analogs).[1]

This guide provides a self-validating workflow to unambiguously determine the structure. We focus on two pillars of evidence:

-

Mass Spectrometry (HRMS): Leveraging the unique isotopic "fingerprint" of mixed Bromine/Chlorine systems.

-

NMR Spectroscopy (1D & 2D): Utilizing scalar coupling constants (

-values) and HMBC correlations to map the substitution pattern of the benzene ring.

Synthetic Context & Impurity Profile

Understanding the origin of the sample is the first step in elucidation. This molecule is typically synthesized via Reductive Amination or Nucleophilic Substitution .

-

Route A (Alkylation): 5-Bromo-2-chlorobenzyl bromide + Piperidin-4-ol (

).[1] -

Route B (Reductive Amination): 5-Bromo-2-chlorobenzaldehyde + Piperidin-4-ol (

).[1]

Common Impurities to Watch:

-

Des-halo analogs: Resulting from hydrogenolysis if Pd/C was used (unlikely here but possible).

-

Regioisomers: Carried over from the starting benzyl halide material.

-

Dimerization: Bis-alkylation of the piperidine (rare due to sterics but possible).

Analytical Workflow

The following directed graph illustrates the logical flow for confirming the structure, moving from elemental composition to 3D connectivity.

Figure 1: Step-by-step elucidation workflow ensuring no structural ambiguity remains.

Mass Spectrometry: The Halogen Fingerprint

The combination of one Bromine (

Theoretical Isotopic Abundance (ESI+ Mode)

Molecular Formula:

| Ion Species | Isotope Composition | Approx.[2][3][4][5][6] Mass ( | Relative Intensity |

| M+H | 304.0 | 100% (3 parts) | |

| M+2+H | 306.0 | ~130% (4 parts) | |

| M+4+H | 308.0 | ~33% (1 part) |

Interpretation:

Unlike a single bromine (1:[2][3]1) or single chlorine (3:1), the 3:4:1 pattern is diagnostic for a

-

Observation: If the M+2 peak is significantly lower than the M peak, the sample may be the des-bromo impurity (Chlorine only).

-

Protocol: Run LC-MS with a slow gradient (Acetonitrile/Water + 0.1% Formic Acid) to separate potential regioisomers, as they will have identical masses.

NMR Spectroscopy: The Connectivity Engine

This is the most critical section. We must prove the 1,2,4-trisubstituted nature of the benzene ring and the specific positions of the halogens.

Solvent Selection:

Predicted NMR Assignment (400 MHz, )

| Position | Type | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| Ar-H6 | Aryl | 7.65 | Doublet (d) | Ortho to | |

| Ar-H3 | Aryl | 7.40 | Doublet (d) | Ortho to Cl. | |

| Ar-H4 | Aryl | 7.48 | Doublet of Doublets (dd) | Ortho to H3, Meta to H6. | |

| Benzylic | 3.55 | Singlet (s) | - | Isolated | |

| OH | Hydroxyl | 4.60 | Doublet (d) | Coupled to H-4 of piperidine. | |

| Pip-H4 | Methine | 3.45 | Multiplet (m) | - | Germinal to OH.[1] |

| Pip-H2/6 | Methylene | 2.65 / 2.10 | Broad m | - | |

| Pip-H3/5 | Methylene | 1.70 / 1.40 | Broad m | - |

Distinguishing the Regioisomer

The key to proving the 5-bromo-2-chloro substitution (vs. 4-bromo-2-chloro) lies in the coupling pattern of the aromatic protons.[1]

-

Target Structure (5-Br, 2-Cl):

-

Alternative Isomer (4-Br, 2-Cl):

-

H-5 and H-6 are ortho (

Hz).[1] -

H-3 is isolated (singlet or small meta coupling).

-

Result: The pattern would look significantly different (d, d, s).

-

2D NMR Validation (HMBC)

To definitively link the piperidine ring to the benzyl group:

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental formula and halogen pattern.[1][7]

-

Preparation: Dissolve 0.1 mg of sample in 1 mL Methanol (LC-MS grade).

-

Injection: Direct infusion or UPLC (C18 column, 1.7 µm).

-

Settings:

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Mass Range:

100–600.

-

-

Acceptance Criteria: Mass accuracy < 5 ppm; Isotope pattern matches 3:4:1.

Protocol B: NMR Structural Elucidation

Objective: Confirm regiochemistry and connectivity.

-

Preparation: Dissolve 5-10 mg of dried sample in 0.6 mL

. Ensure the solution is clear (filter if necessary). -

Acquisition:

-

1H (Proton): 16 scans, relaxation delay (

) = 2.0 s. -

13C (Carbon): 512 scans minimum (quaternary carbons are slow to relax).

-

COSY: To map the piperidine spin system (H2-H3-H4-H5-H6).

-

HSQC: To assign protons to their attached carbons.

-

HMBC: Optimized for long-range coupling (

Hz).

-

Visualization of Fragmentation Pathway (MS)

Understanding how the molecule breaks apart in the Mass Spec helps confirm substructures.

Figure 2: Primary fragmentation pathway.[1] The detection of the halogenated tropylium ion (m/z ~203) confirms the halogens are on the aromatic ring, not the piperidine.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[4] (Standard text for interpretation of halogen isotope patterns).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Reference for 5-bromo-2-chlorobenzoic acid derivatives NMR data).[1]

-

PubChem Compound Summary. Piperidin-4-ol (CID 79341).[1][8][Link] (Reference for piperidine ring chemical shifts).

Sources

- 1. 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. savemyexams.com [savemyexams.com]

- 4. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. PubChemLite - 1-(5-bromo-2-fluorobenzoyl)-4-methylpiperidine (C13H15BrFNO) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol molecular weight and formula

[1][2][3]

Executive Summary

1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol is a functionalized benzyl-piperidine scaffold widely utilized in medicinal chemistry as a versatile intermediate.[1][2][3] Characterized by a halogenated aromatic ring linked to a polar hydroxypiperidine tail, this molecule serves as a critical building block for G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and neurotransmitter transporter modulators.

This guide provides a rigorous technical breakdown of its physicochemical properties, synthetic pathways, and analytical validation protocols, designed for researchers in drug discovery and organic synthesis.

Part 1: Chemical Identity & Physicochemical Profile[1][4][5][6][7]

Core Identifiers

| Parameter | Value |

| IUPAC Name | 1-[(5-Bromo-2-chlorophenyl)methyl]piperidin-4-ol |

| Molecular Formula | C₁₂H₁₅BrClNO |

| Molecular Weight | 304.61 g/mol |

| Monoisotopic Mass | 303.002 g/mol (⁷⁹Br, ³⁵Cl isotope) |

| CAS Number | Not formally indexed in public registries; treated as a library intermediate.[1][2][3][4] |

| SMILES | OC1CCN(CC2=C(Cl)C=CC(Br)=C2)CC1 |

Physicochemical Properties (Calculated)

The presence of the hydroxyl group and the halogenated benzyl ring creates a distinct amphiphilic profile, influencing its solubility and interaction with biological targets.[5]

| Property | Value | Implication for Research |

| LogP (Predicted) | 2.8 – 3.2 | Moderate lipophilicity; suitable for CNS penetration and cell permeability assays.[1][2][3] |

| Topological Polar Surface Area (TPSA) | ~23.5 Ų | Indicates good membrane permeability; dominated by the hydroxyl and tertiary amine.[5] |

| pKa (Basic Nitrogen) | ~8.5 – 9.0 | Exists predominantly as a cation at physiological pH (7.4), enhancing electrostatic interactions with protein targets (e.g., Asp/Glu residues).[5] |

| H-Bond Donors / Acceptors | 1 / 2 | The 4-OH group acts as both donor and acceptor; the tertiary amine is an acceptor.[1][2][3][5] |

Part 2: Synthetic Methodologies

Primary Pathway: Reductive Amination (Recommended)

The most robust synthesis involves the reductive amination of 5-bromo-2-chlorobenzaldehyde with 4-hydroxypiperidine .[1][2][3] This method is preferred over alkylation due to higher atom economy and the avoidance of potent lachrymators (benzyl bromides).[5]

Reaction Scheme (DOT Visualization)

Figure 1: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB).

Detailed Protocol

-

Reagent Preparation :

-

Dissolve 5-bromo-2-chlorobenzaldehyde (1.0 equiv, 10 mmol) and 4-hydroxypiperidine (1.1 equiv, 11 mmol) in anhydrous Dichloromethane (DCM) (40 mL).

-

Note: If solubility is poor, use a 1:1 mixture of DCM and Methanol.[5]

-

-

Activation :

-

Reduction :

-

Workup :

-

Purification :

Alternative Pathway: Nucleophilic Substitution

Utilizes 5-bromo-2-chlorobenzyl bromide and 4-hydroxypiperidine in the presence of a base (K₂CO₃).[1][2][3]

-

Drawback: Higher risk of over-alkylation (quaternization) and handling of lachrymatory benzyl halides.[5]

Part 3: Analytical Characterization & Validation[1]

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Aromatic Region (3H) : Look for the specific pattern of the 1,2,5-trisubstituted ring.

- ~7.60 ppm (d, J~2 Hz, 1H, H-6 on benzyl ring - ortho to Br, meta to Cl).

- ~7.30 ppm (dd, 1H, H-4 on benzyl ring).

- ~7.20 ppm (d, 1H, H-3 on benzyl ring - ortho to Cl).[3]

-

Benzylic Linker (2H) :

- ~3.60 ppm (s, 2H, Ar-CH ₂-N).[3] Diagnostic singlet confirming N-alkylation.

Mass Spectrometry (LC-MS)

Part 4: Applications in Drug Discovery[1][2][6][11]

Pharmacophore Utility

This molecule serves as a "linker-head" scaffold.[1][3][5] The benzyl group targets hydrophobic pockets (e.g., in GPCRs), while the 4-hydroxypiperidine provides a polar handle for hydrogen bonding or further derivatization (e.g., esterification, ether formation).

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) breakdown of the molecule.[1][2][3]

Known Biological Context[1][3][6]

-

Neuroscience : Benzyl-piperidines are privileged structures in the design of Acetylcholinesterase (AChE) inhibitors and Sigma receptor ligands [1].[3][5]

-

Transporters : Analogous structures have shown affinity for Serotonin (SERT) and Dopamine (DAT) transporters [2].[5]

-

Fragment-Based Design : The bromine atom at the 5-position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the rapid expansion of the scaffold into bi-aryl systems.[1][2][3]

References

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives . Biomedical and Pharmacology Journal. (2008). Link

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine... as Dual-Target Inhibitors . National Institutes of Health (PMC). (2025).[5] Link

-

Concise Formation of 4-Benzyl Piperidines and Related Derivatives . Journal of Organic Chemistry. (2001). Link[2][3]

-

PubChem Compound Summary: Piperidin-4-ol . National Center for Biotechnology Information.[5] Link[2][3]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol | C38H40Cl2N2O3 | CID 71588005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PDBe Connect Pages [ebi.ac.uk]

- 4. caming.com [caming.com]

- 5. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. biomedpharmajournal.org [biomedpharmajournal.org]

Commercial Availability and Synthetic Routes for 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability of key precursors for the synthesis of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol, a valuable building block in medicinal chemistry and drug discovery. Furthermore, this document presents a detailed examination of the primary synthetic strategies for its preparation, with a focus on reductive amination and direct N-alkylation. The causality behind experimental choices, step-by-step protocols, and a comparative analysis of these methodologies are discussed to provide researchers with a practical and scientifically-grounded resource for the efficient synthesis of this target molecule.

Introduction: The Significance of the 1-Benzylpiperidin-4-ol Scaffold

The 1-benzylpiperidin-4-ol moiety is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of biologically active molecules. The piperidine ring, with its defined three-dimensional structure, allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The N-benzyl group provides a versatile handle for modulating lipophilicity and introducing further diversity through aromatic substitution. The 4-hydroxyl group can act as a hydrogen bond donor or acceptor, or serve as a synthetic handle for further functionalization. The specific substitution pattern of a 5-bromo and 2-chloro on the benzyl ring of the target molecule, this compound, offers a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel therapeutic agents.

Commercial Availability of Key Precursors

The successful and scalable synthesis of this compound is contingent upon the reliable commercial availability of its fundamental building blocks. A thorough analysis of the current market indicates that the two primary precursors are readily accessible from multiple chemical suppliers.

5-Bromo-2-chlorobenzaldehyde (CAS: 189628-37-3)

This substituted benzaldehyde is a key electrophilic component in the synthesis. It is commercially available from a range of suppliers in various quantities, from laboratory-scale to bulk.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98% | Grams to Kilograms |

| Santa Cruz Biotechnology | ≥98% | Grams |

| Thermo Scientific | ≥98% | Grams |

| Combi-Blocks | ≥97% | Grams to Kilograms |

| Ark Pharm | ≥98% | Grams to Kilograms |

The availability from multiple reputable sources ensures a stable supply chain for research and development activities.

Piperidin-4-ol (CAS: 5382-16-1)

Also known as 4-hydroxypiperidine, this cyclic secondary amine serves as the nucleophilic core of the target molecule. It is a widely used building block and is commercially available in high purity and large quantities.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98% | Grams to Kilograms |

| TCI America | ≥98% | Grams to Kilograms |

| Acros Organics | ≥99% | Grams to Kilograms |

| Oakwood Chemical | ≥98% | Grams to Kilograms |

| Matrix Scientific | ≥98% | Grams to Kilograms |

The widespread availability of these precursors at high purity levels provides a solid foundation for the reproducible and scalable synthesis of this compound.

Synthetic Strategies and Methodologies

The synthesis of this compound can be efficiently achieved through two primary and well-established synthetic routes: reductive amination and direct N-alkylation. The choice between these methods may depend on factors such as available reagents, desired scale, and downstream purification considerations.

Reductive Amination: A One-Pot Approach

Reductive amination is a highly efficient and widely utilized method for the formation of carbon-nitrogen bonds.[1] This one-pot procedure involves the initial reaction of the amine (piperidin-4-ol) with the aldehyde (5-bromo-2-chlorobenzaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[1]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are relatively non-polar and aprotic, effectively solubilizing the reactants without interfering with the reaction.[2]

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[1][2] It is a mild and selective reagent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[2] The presence of acetic acid, often generated in situ or added, can catalyze the formation of the iminium ion.[1]

-

Reaction Conditions: The reaction is typically carried out at room temperature, making it operationally simple and energy-efficient.

-

To a solution of piperidin-4-ol (1.0 equivalent) in dichloromethane (DCM, 10-15 mL per mmol of amine) is added 5-bromo-2-chlorobenzaldehyde (1.1 equivalents).

-

The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) is then added portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The layers are separated, and the aqueous phase is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Reductive Amination Workflow.

Direct N-Alkylation: A Two-Step Approach

Direct N-alkylation offers an alternative and straightforward route to the target molecule. This method involves the nucleophilic attack of the secondary amine of piperidin-4-ol on an appropriate electrophile, typically 5-bromo-2-chlorobenzyl bromide or chloride. A base is required to neutralize the hydrohalic acid formed during the reaction.

-

Electrophile: 5-Bromo-2-chlorobenzyl bromide is generally more reactive than the corresponding chloride and is often preferred for this type of alkylation. The benzyl halide can be prepared from the commercially available 5-bromo-2-chlorotoluene via radical bromination or can sometimes be sourced directly.

-

Base: A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) is commonly employed.[3] It is inexpensive, easy to remove by filtration, and effectively neutralizes the acid byproduct without competing in the alkylation reaction.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal for this reaction as it can dissolve the reactants and facilitate the SN2 reaction mechanism.[3]

-

Catalyst: A catalytic amount of potassium iodide (KI) can be added to enhance the reaction rate, particularly when using a benzyl chloride, through the in situ formation of the more reactive benzyl iodide (Finkelstein reaction).[4]

-

To a solution of piperidin-4-ol (1.0 equivalent) in acetonitrile (MeCN, 10-15 mL per mmol of amine) is added potassium carbonate (K₂CO₃, 2.0 equivalents).

-

A catalytic amount of potassium iodide (KI, 0.1 equivalents) is added to the suspension.

-

5-Bromo-2-chlorobenzyl bromide (1.1 equivalents) is added dropwise to the stirred mixture.

-

The reaction mixture is heated to 50-70 °C and stirred for 6-18 hours. The reaction progress is monitored by TLC or LC-MS.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Caption: Direct N-Alkylation Workflow.

Comparative Analysis of Synthetic Routes

| Feature | Reductive Amination | Direct N-Alkylation |

| Starting Materials | Aldehyde and Amine (Readily Available) | Benzyl Halide and Amine (Halide may require synthesis) |

| Number of Steps | One-pot | Two steps (if halide is prepared separately) |

| Reagents | Mild reducing agent (NaBH(OAc)₃) | Base (K₂CO₃), potentially a catalyst (KI) |

| Reaction Conditions | Room temperature | Elevated temperature (50-70 °C) |

| Byproducts | Borate salts, water | Halide salts, water |

| Advantages | High atom economy, mild conditions | Straightforward procedure, simple work-up |

| Disadvantages | Potential for over-alkylation if not controlled | Benzyl halide may be lachrymatory and require careful handling |

Conclusion

The synthesis of this compound is readily achievable for researchers in the fields of drug discovery and organic synthesis due to the excellent commercial availability of its key precursors, 5-bromo-2-chlorobenzaldehyde and piperidin-4-ol. Two robust and high-yielding synthetic methodologies, reductive amination and direct N-alkylation, provide reliable pathways to this valuable intermediate. The choice of synthetic route can be tailored to specific laboratory capabilities and project requirements. This technical guide provides the necessary foundational knowledge and detailed protocols to empower scientists in the efficient and successful synthesis of this compound for their research endeavors.

References

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Technical Guide: Stability & Storage of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol

[1][2][3]

Part 1: Chemical Identity & Reactivity Profile

Compound Name: this compound Functional Classification: N-benzyl-4-piperidinol derivative / Aryl halide.[1][2][3][4]

Structural Vulnerability Analysis

To establish a robust storage protocol, we must first isolate the molecular vectors of degradation. This molecule contains three distinct "instability zones" that dictate its handling:

-

The Benzylic Amine Core (Oxidative Liability): The tertiary amine nitrogen, adjacent to a benzylic carbon, is electron-rich.[3] This site is susceptible to N-oxidation (forming the N-oxide) and oxidative dealkylation (cleaving the benzyl group) when exposed to atmospheric oxygen and trace transition metals.[1][2][3]

-

The Aryl Halide Motif (Photolytic Liability): The 5-Bromo substituent possesses a relatively weak C-Br bond (~280 kJ/mol).[3] Exposure to UV light (λ < 310 nm) can induce homolytic cleavage, generating aryl radicals that lead to polymerization or hydro-dehalogenation byproducts.[1][3]

-

The Secondary Alcohol (Hygroscopic Liability): The C4-hydroxyl group introduces hydrogen bonding capability, making the solid compound hygroscopic.[3] Moisture absorption accelerates hydrolysis and provides a medium for oxidative reactions.[3]

Part 2: Stability Assessment & Degradation Pathways[1][2]

Solid State Stability

-

Thermal: The compound is generally stable up to 40°C in the short term. However, prolonged exposure to heat (>25°C) combined with oxygen accelerates the "browning" effect typical of benzylamines, indicative of N-oxide formation and subsequent decomposition.

-

Photostability: High Risk. The aryl bromide moiety is photosensitive.[3] Direct light exposure causes yellowing/darkening of the white powder within 24–48 hours.

Solution Stability

-

Protic Solvents (Methanol/Water): Stable for <24 hours at Room Temperature (RT).[3] Long-term storage in protic solvents leads to nucleophilic displacement of the halides (rare but possible at high pH) or oxidative degradation.[3]

-

Aprotic Solvents (DMSO/DMF): Stable at -20°C. Avoid leaving in DMSO at RT for extended periods, as DMSO can act as a mild oxidant under certain conditions.[3]

Degradation Mechanism Diagram (DOT)

The following diagram illustrates the primary degradation vectors that must be mitigated by the storage conditions.

Figure 1: The three primary degradation vectors: N-oxidation (red), Photolysis of the C-Br bond (yellow), and Dealkylation.[1][2][3][4]

Part 3: Storage & Handling Protocols[1][2][6][7]

The "Golden Standard" Storage Condition

For research and drug development libraries, the following conditions are mandatory to maintain >98% purity over 12+ months.

| Parameter | Requirement | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of N-oxidation and prevents thermal rearrangement. -20°C is acceptable but not strictly necessary unless stored as a solution.[1][2][3] |

| Atmosphere | Inert Gas (Argon or N₂) | Displaces atmospheric oxygen, preventing the formation of N-oxides and benzylic oxidation.[3] |

| Container | Amber Glass Vial | Blocks UV radiation (200-400nm) to prevent C-Br bond photolysis.[1][2][3] |

| Closure | PTFE-lined Screw Cap | Ensures a hermetic seal against moisture ingress (hygroscopicity management).[1][2][3] |

| Desiccant | Required | Store the vial inside a secondary jar containing silica gel or CaSO₄.[3] |

Handling Workflow (Self-Validating Protocol)

To ensure data integrity, follow this "Thaw-Use-Purge" cycle. This protocol is self-validating because it forces the user to inspect the compound's physical state before every use.[3]

-

Equilibration: Remove the vial from the refrigerator (2-8°C) and allow it to warm to Room Temperature (20-25°C) inside a desiccator before opening .

-

Why? Opening a cold vial in humid air causes immediate water condensation on the hygroscopic solid, initiating hydrolysis.

-

-

Visual Inspection: Check for color changes.

-

Sampling: Weigh quickly in ambient air, or preferably inside a nitrogen glovebox if the library is high-value.[3]

-

Re-Sealing: Purge the headspace with a gentle stream of Argon or Nitrogen for 10-15 seconds before tightening the cap.[3]

Solution Storage Logic

If you must store the compound in solution (e.g., for High-Throughput Screening):

Figure 2: Decision matrix for solution storage. Protic solvents are unsuitable for long-term storage due to nucleophilic risks.[1][2][3]

Part 4: Analytical Monitoring (QC)

When verifying the purity of stored batches, standard LC-MS methods may miss early degradation unless specific parameters are monitored.

-

Method: Reverse Phase HPLC (C18 Column).[3]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[3]

-

Detection: UV at 254 nm (Aryl ring) and 220 nm (Amide/Amine).[3]

-

Critical Impurity Markers:

-

Relative Retention Time (RRT) ~0.8-0.9: Likely the N-Oxide .[1][2][3] It is more polar than the parent and elutes earlier.

-

RRT < 0.5: Piperidin-4-ol (cleavage product).[1][2][3] This will likely not absorb well at 254 nm; monitor at 210-220 nm or via ELSD/MS.[1][2][3]

-

RRT > 1.1: Dimerization products (from radical coupling) often elute later as broad peaks.[3]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link][1][3]

- Context: Provides analogous storage data for aryl-substituted hydroxypiperidines, confirming the requirement for cool, dry storage.

-

Biosynce (2025). Piperidine Stability and Decomposition Pathways. Retrieved from [Link]

- Context: Details the specific oxidative mechanisms (N-oxide formation) relevant to the piperidine nitrogen in benzyl-piperidine scaffolds.

- Context: Validates the photosensitivity of bromo-piperidine derivatives and the necessity of light-exclusion (amber vials).

The Benzylpiperidine Scaffold: A Chemist's Guide to Cholinergic & Sigma-1 Modulation

Executive Summary: The Privileged Scaffold

The N-benzylpiperidine moiety is not merely a structural fragment; it is a "privileged scaffold" in medicinal chemistry.[1] Its physicochemical properties—specifically the basic nitrogen (pKa ~8–9) capable of cation-π interactions and the lipophilic benzyl tail—allow it to navigate the central nervous system (CNS) and interact with multiple G-protein coupled receptors (GPCRs) and enzymes.

This guide moves beyond basic review to provide an actionable blueprint for designing, synthesizing, and validating benzylpiperidine analogs, focusing on their two most prominent applications: Acetylcholinesterase (AChE) inhibition (e.g., Donepezil) and Sigma-1 receptor (

Structural Logic & Pharmacophore Analysis

The Cholinergic Axis (AChE Inhibition)

The efficacy of benzylpiperidines in treating Alzheimer’s Disease (AD) stems from their ability to span the active gorge of AChE.

-

Catalytic Anionic Site (CAS): The piperidine ring (often substituted at the 4-position) binds deep within the gorge, interacting with Trp86 and Phe338.

-

Peripheral Anionic Site (PAS): The N-benzyl moiety stacks against Trp286 at the gorge entrance.

-

The Linker: The distance between the benzyl nitrogen and the 4-substituent is critical. In Donepezil, the indanone ring acts as a spacer that perfectly positions the benzyl group at the PAS.

The Sigma-1 Axis ( R Modulation)

Recent research identifies N-benzylpiperidines as potent

-

A basic nitrogen (protonated at physiological pH).

-

Two hydrophobic flanking regions (the benzyl ring and the piperidine substituents).

-

Selectivity: N-benzyl variants often show higher

affinity over

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing this scaffold based on the target.

Figure 1: Strategic optimization pathways for Acetylcholinesterase vs. Sigma-1 receptor targeting.

Synthetic Methodologies

While N-alkylation (using benzyl halides) is possible, it often leads to over-alkylation and purification challenges. Reductive Amination is the superior industrial and laboratory standard for generating high-purity benzylpiperidines.

Preferred Route: Reductive Amination (STAB Protocol)

This route avoids the formation of quaternary ammonium salts and allows for the use of sensitive aldehydes.

Reagents:

-

Amine: 4-substituted piperidine (1.0 eq)

-

Carbonyl: Benzaldehyde derivative (1.1 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Catalyst: Acetic Acid (catalytic, optional to accelerate imine formation)

Synthetic Workflow Diagram

Figure 2: Step-wise mechanism of Reductive Amination using Sodium Triacetoxyborohydride.

Experimental Protocols

Synthesis Protocol: General Procedure for N-Benzylpiperidines

-

Preparation: In a dry round-bottom flask, dissolve the 4-substituted piperidine (1.0 mmol) and the appropriate benzaldehyde (1.1 mmol) in anhydrous DCE (5 mL).

-

Imine Formation: Stir at room temperature for 30–60 minutes. If the reaction is sluggish, add glacial acetic acid (1–2 drops).

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours) under nitrogen atmosphere.

-

Quench: Quench with saturated aqueous NaHCO₃ solution.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (typically MeOH/DCM gradients).

Bioassay: The Modified Ellman Assay (AChE Inhibition)

To validate the biological activity of synthesized analogs, the Ellman method is the gold standard.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[3][4][5] Thiocholine reacts with DTNB (Ellman's Reagent) to form the yellow anion 5-thio-2-nitrobenzoic acid (TNB), quantifiable at 412 nm.[3][4][5]

Step-by-Step Protocol:

-

Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 8.0).

-

Enzyme Solution: Dissolve AChE (from Electrophorus electricus or human recombinant) in buffer to 0.1 U/mL.

-

Inhibitor Incubation:

-

Add 140 µL Buffer to 96-well plate.

-

Add 20 µL Enzyme solution.[5]

-

Add 20 µL Test Compound (dissolved in DMSO, final DMSO <1%).

-

Incubate at 25°C for 10–15 minutes.

-

-

Substrate Addition:

-

Add 10 µL DTNB (10 mM).

-

Add 10 µL ATCh (15 mM).

-

-

Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

-

Calculation: Determine the slope (

). Calculate % Inhibition relative to solvent control.

Comparative Data Summary

The following table summarizes key structure-activity data derived from seminal literature, illustrating the potency shifts based on substitution patterns.

| Compound Class | R-Group (Benzyl) | 4-Position Substituent | Target | Potency (IC50 / Ki) | Mechanism |

| Donepezil | Unsubstituted | Indanone-methyl | AChE | 5.7 nM (IC50) | Dual Binding (CAS+PAS) |

| Analog A | 3-Fluoro | Indanone-methyl | AChE | ~12 nM (IC50) | Halogen enhances lipophilicity |

| Analog B | 4-Methoxy | Phenyl-ketone | Sigma-1 | 1.6 nM (Ki) | High Sigma-1 Selectivity |

| Analog C | Unsubstituted | Phthalimide | AChE | 1.2 nM (IC50) | Rigid linker increases affinity |

Note: Data represents consensus values from literature (Sugimoto et al., and recent Sigma-1 reviews).

References

-

Sugimoto, H., et al. (1995).[6] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

-

RSC Medicinal Chemistry. (2023). "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." Royal Society of Chemistry.

-

BenchChem Protocols. (2025). "Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays."

-

ACS Chemical Neuroscience. (2021).[2] "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Comprehensive Technical Guide: Crystal Structure Analysis of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol

Executive Summary

This technical guide provides a rigorous framework for the crystallographic characterization of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol . As a functionalized piperidine derivative featuring a poly-halogenated benzyl moiety, this molecule represents a critical scaffold in medicinal chemistry, particularly in the development of GPCR ligands and kinase inhibitors. This guide moves beyond basic reporting, offering a predictive and analytical protocol that integrates synthesis, single-crystal growth, X-ray diffraction (XRD) data reduction, and supramolecular interaction analysis.

Molecular Architecture & Synthesis Protocol

Before crystallographic analysis, the chemical integrity of the analyte must be established. The target molecule combines a semi-rigid piperidine ring with a freely rotating benzyl arm, introducing specific conformational degrees of freedom that dictate crystal packing.

Validated Synthesis Pathway (Reductive Amination)

To obtain diffraction-quality crystals, high purity (>99%) is required. The preferred route is the reductive amination of 5-bromo-2-chlorobenzaldehyde with piperidin-4-ol.

Reagents:

-

A: 5-Bromo-2-chlorobenzaldehyde (1.0 eq)

-

B: Piperidin-4-ol (1.1 eq)

-

C: Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Protocol:

-

Imine Formation: Dissolve A and B in DCE under an inert atmosphere (

). Stir for 1 hour at room temperature to allow equilibrium formation of the iminium intermediate. -

Reduction: Cool the solution to 0°C. Add C portion-wise over 20 minutes to prevent thermal runaway.

-

Quench & Workup: After 12 hours, quench with saturated

. Extract with DCM. -

Purification: The free base is often an oil. Convert to the hydrochloride salt (using HCl/Ether) or recrystallize the free base from hot Ethanol/Hexane to obtain solids suitable for X-ray analysis.

Structural Degrees of Freedom

-

Piperidine Ring: Predominantly adopts the Chair conformation .[1]

-

C4-Hydroxyl Group: Can adopt axial or equatorial orientation. In the free base, the equatorial position is energetically favored to minimize 1,3-diaxial strain (

-value ~0.7 kcal/mol), though intermolecular Hydrogen bonding can override this in the solid state. -

Benzyl Rotation: The

bond allows rotation, critical for optimizing

Crystallization & Data Collection Strategy

High-resolution structures depend on the crystallization method. For this halogenated amine, specific intermolecular forces (Halogen bonding) should be exploited.

Crystallization Screening Matrix

| Method | Solvent System | Target Interaction | Outcome Prediction |

| Slow Evaporation | Ethanol / Methanol | H-Bonding (OH...N) | Prisms/Blocks (Thermodynamic product) |

| Vapor Diffusion | THF (solvent) / Pentane (anti-solvent) | Van der Waals packing | Needles (Kinetic product) |

| Salt Formation | Isopropanol + HCl | Ionic Charge Assist | High-melting plates (Best for diffraction) |

Analytical Workflow Diagram

The following diagram outlines the logical flow from crude product to refined crystal structure, emphasizing the validation loops required for scientific integrity.

Figure 1: Validated workflow for converting crude synthetic intermediate into a refined crystallographic model.

Crystal Structure Analysis & Refinement

When analyzing the dataset for this compound, specific geometric parameters serve as quality control markers.

Geometric Validation Parameters

The following bond lengths and angles are standard for this class of compounds. Significant deviations (>0.02 Å) suggest disorder or incorrect atom assignment.

| Parameter | Atom Pair | Expected Value (Å/°) | Mechanistic Insight |

| Bond Length | C-Br (Aryl) | 1.89 - 1.91 Å | Indicator of halogen electronic environment. |

| Bond Length | C-Cl (Aryl) | 1.73 - 1.75 Å | Shorter than Br due to higher electronegativity. |

| Bond Length | C-N (Piperidine) | 1.46 - 1.48 Å | Typical |

| Torsion Angle | C-C-C-C (Ring) | ~55° (Chair) | Deviations indicate Twist-Boat (high energy). |

Supramolecular Synthons & Interaction Hierarchy

In the solid state, the packing of this molecule is governed by a hierarchy of non-covalent interactions. The presence of the Hydroxyl group and Halogens creates a competition between Hydrogen Bonding and Halogen Bonding.

-

Primary Interaction (Strong):

Hydrogen Bond.-

The 4-hydroxyl group acts as a donor, and the tertiary piperidine nitrogen acts as an acceptor.

-

Result: Formation of infinite 1D polymeric chains (Head-to-Tail).

-

-

Secondary Interaction (Directional): Halogen Bonding (

).-

The

-hole on the Bromine (and to a lesser extent, Chlorine) can interact with the Oxygen lone pairs. -

Geometry: Look for

angles near 180°.

-

-

Tertiary Interaction (Weak):

Stacking.-

Inversion-related benzyl rings often stack in an offset-parallel arrangement.

-

Interaction Network Diagram

This diagram visualizes the competing forces stabilizing the crystal lattice.

Figure 2: Supramolecular interaction hierarchy showing the dominance of H-bonding followed by Halogen bonding.

Advanced Characterization: Hirshfeld Surface Analysis[2]

To ensure the "Trustworthiness" of the structural claim, modern analysis requires Hirshfeld Surface generation (using CrystalExplorer).

-

Surface: Maps intermolecular contacts. Red spots will appear at the

-

Fingerprint Plot:

-

H...H contacts: Usually >50% of the surface (dispersive forces).

-

Br...H / Cl...H contacts: Look for "wings" in the plot, indicating close halogen-hydrogen contacts.

-

Br...O contacts: A specific spike indicating the halogen bond.

-

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[2] CrystEngComm, 11(1), 19-32. Link

-

Metrangolo, P., et al. (2005). "Halogen bonding: the sigma-hole." Angewandte Chemie International Edition, 44(35), 5566-5570. Link

-

Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

-

Gilday, J. P., et al. (2008). "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 108(9), 3795-3892. Link

Sources

Methodological & Application

Application Note: Mechanistic Evaluation of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol in Cancer Cell Lines

This Application Note is designed for researchers investigating 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol (hereafter referred to as BCBP-4-ol ).

Based on its pharmacophore—a lipophilic N-benzyl moiety coupled to a basic piperidine core—this compound belongs to a class of molecules widely characterized as Sigma Receptor (σR) Modulators and Lysosomotropic Agents . This guide provides the protocols necessary to validate its efficacy as a cytotoxic agent, autophagy inhibitor, and chemosensitizer in cancer models.

Compound Profile & Mechanistic Rationale

BCBP-4-ol is a functionalized piperidine that exhibits two distinct chemical properties relevant to cancer biology:

-

Sigma Receptor Affinity (Hypothesized): The N-benzyl piperidine scaffold is the "privileged structure" for Sigma-1 (σ1) and Sigma-2 (σ2) receptor binding. These receptors are frequently overexpressed in aggressive tumors (e.g., breast, prostate, melanoma) and regulate cell survival, calcium signaling, and ER stress.

-

Lysosomotropism: As a lipophilic weak base (calculated pKa ~9.5, LogP ~3.5), the compound can passively diffuse into acidic lysosomes, become protonated, and get trapped. This accumulation raises lysosomal pH, inhibiting acid-dependent hydrolases and blocking autophagic flux—a mechanism exploited by drugs like chloroquine.

Predicted Signaling Pathway

The following diagram illustrates the dual mechanism of action: σR modulation at the ER-Mitochondria interface and physical disruption of the lysosome.

Figure 1: Dual mechanism of BCBP-4-ol involving lysosomal trapping and Sigma receptor modulation.

Preparation & Handling

Critical Note: The lipophilic benzyl-halide moiety makes this compound prone to precipitation in aqueous media if not handled correctly.

Solubility Protocol

| Parameter | Specification | Notes |

| Molecular Weight | ~304.61 g/mol | |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Soluble up to 50 mM. |

| Storage | -20°C (Desiccated) | Protect from light; halide groups can be photosensitive. |

| Working Buffer | PBS or Media (pH 7.4) | Do not store aqueous dilutions >4 hours. |

Step-by-Step Stock Preparation:

-

Weighing: Weigh 3.05 mg of BCBP-4-ol.

-

Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Stock Solution . Vortex vigorously for 30 seconds.

-

Aliquot: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles.

-

Dilution for Assay: Dilute the stock 1:1000 in culture media to achieve a 10 µM working concentration (0.1% DMSO final). Always add the DMSO stock to the media while vortexing to prevent precipitation.

Experimental Protocols

Experiment A: Cytotoxicity Profiling (SRB Assay)

Objective: Determine the IC50 in Sigma-high vs. Sigma-low cancer cell lines.

Cell Line Selection:

-

Sigma-High (Sensitive): MCF-7 (Breast), PC-3 (Prostate), DU145 (Prostate).

-

Sigma-Low (Control): HEK293 (Kidney), Normal Fibroblasts (WI-38).

Protocol:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of BCBP-4-ol (0.1 µM to 100 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Haloperidol or Doxorubicin).

-

Incubation: Treat cells for 48 and 72 hours.

-

Fixation: Add cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash with water, dry, and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 mins.

-

Analysis: Solubilize dye with 10 mM Tris base and read absorbance at 510 nm.

-

Calculation: Plot % Viability vs. Log[Concentration] to derive IC50.

Experiment B: Validation of Autophagy Inhibition (LysoTracker Assay)

Objective: Confirm if BCBP-4-ol acts as a lysosomotropic agent (lysosomal swelling/pH alteration).

Protocol:

-

Seeding: Seed MCF-7 cells in a 6-well plate or confocal dish.

-

Treatment: Treat with BCBP-4-ol (10 µM) for 4–6 hours.

-

Control: Chloroquine (20 µM) as a positive control for lysosomal swelling.

-

-

Staining: Remove media and add fresh media containing LysoTracker Red DND-99 (50 nM) . Incubate for 30 minutes at 37°C.

-

Imaging: Wash 3x with PBS. Image immediately using confocal microscopy (Ex/Em: 577/590 nm).

-

Expected Result: If the compound is lysosomotropic, you will observe enlarged, intensely fluorescent vesicles (lysosomal dilation) compared to vehicle control.

Experiment C: Sigma Receptor Specificity (Competition Assay)

Objective: Determine if cytotoxicity is mediated specifically by Sigma receptors.

Protocol:

-

Pre-treatment: Pre-treat cells with a specific Sigma-1 antagonist (e.g., BD1047 , 10 µM) or agonist (e.g., PRE-084 , 10 µM) for 1 hour before adding BCBP-4-ol.

-

Co-treatment: Add BCBP-4-ol at its IC50 concentration.

-

Readout: Measure cell viability after 48 hours.

-

Interpretation:

-

If BD1047 (antagonist) rescues viability, BCBP-4-ol likely acts as a Sigma agonist driving cell death.

-

If there is no change, the toxicity may be non-specific (e.g., general membrane disruption).

-

Data Analysis & Troubleshooting

Summary of Expected Phenotypes

| Assay | Expected Outcome (if active) | Biological Interpretation |

| MTT/SRB | IC50 < 10 µM in MCF-7/PC-3 | Potent anti-proliferative activity. |

| Microscopy | Cytoplasmic vacuolization | Lysosomal swelling (Methuosis/Autophagy block). |

| Western Blot | Increased LC3B-II & p62 levels | Blockage of autophagic flux (autophagosome accumulation). |

Troubleshooting Guide

-

Precipitation in Media: If the media turns cloudy upon addition, the compound has crashed out. Solution: Sonicate the stock solution or use a lower working concentration (<20 µM). Ensure DMSO concentration is constant across all wells.

-

High Background Toxicity: If control cells (fibroblasts) die at similar rates to cancer cells, the compound lacks selectivity. Solution: Test "pulsed" exposure (6 hours treatment -> wash -> 48 hours growth) to assess irreversible binding.

References

-

Sigma Receptor Ligands in Cancer

-

Lysosomotropism of Piperidines

- Title: Identification of lysosomotropism using explainable machine learning and morphological profiling.

- Source: PLoS One (2022).

-

URL:[Link]

-

General Piperidine Cytotoxicity

- Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)

- Source: Int. J. Mol. Sci. (2012).

-

URL:[Link]

-

Autophagy and Cancer Therapy

Sources

- 1. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Evaluating the Antibacterial Activity of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent antibacterial activity.[1] The spread of multidrug-resistant pathogens presents a formidable challenge to global public health, rendering conventional therapies ineffective and increasing patient mortality.[1] Within the landscape of medicinal chemistry, heterocyclic compounds, particularly those containing a piperidine scaffold, have emerged as a promising area of research. Piperidine moieties are integral to numerous therapeutic agents and have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3]

This application note provides a comprehensive guide to evaluating the antibacterial potential of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol , a novel synthetic compound. The presence of a substituted benzyl group and halogen atoms on the piperidine core suggests a potential for interaction with bacterial targets, making it a candidate worthy of investigation.

We present a tiered approach for a robust in-vitro evaluation:

-

Qualitative Screening: The Agar Disk Diffusion method for a rapid, preliminary assessment of activity.

-

Quantitative Potency Determination: The Broth Microdilution method to establish the Minimum Inhibitory Concentration (MIC), a key metric of antibacterial potency.

-

Mechanism of Action Insight: The Minimum Bactericidal Concentration (MBC) assay to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) effects.

These protocols are designed to be self-validating by incorporating essential controls and adhering to internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

Section 1: Preliminary Screening via Agar Disk Diffusion

Principle of the Method

The agar disk diffusion test, also known as the Kirby-Bauer test, is a foundational method for assessing antimicrobial susceptibility.[7] A filter paper disk impregnated with a standardized amount of the test compound is placed on an agar plate uniformly inoculated with a target bacterium.[8] The compound diffuses from the disk into the agar, creating a radial concentration gradient.[9] If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[10] The diameter of this zone provides a qualitative or semi-quantitative measure of the compound's activity.[11]

Causality Behind Experimental Choices

-

Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing.[9] Its composition is well-defined, supports the growth of most common pathogens, and has minimal interaction with antimicrobial agents, ensuring good reproducibility and accurate diffusion.[9][12]

-

Inoculum Standardization: The density of the bacterial inoculum is critical. A non-standardized inoculum can lead to erroneous zone sizes. Turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, ensuring a confluent "lawn" of growth.[7][12]

Experimental Workflow: Agar Disk Diffusion

Caption: Workflow for the Agar Disk Diffusion Assay.

Protocol: Agar Disk Diffusion

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop. b. Transfer the colonies into a tube containing 4-5 mL of sterile saline or tryptic soy broth.[9] c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension by visual comparison to a 0.5 McFarland standard.[13] This must be done within 15 minutes of inoculation.[7]

-

Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Rotate the swab firmly against the inside wall of the tube above the fluid level to remove excess liquid.[7] c. Streak the swab across the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60° and repeat the streaking. Rotate another 60° and streak a final time to ensure uniform coverage.[10] d. Rim the edge of the agar with the swab.[7] e. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[7]

-

Disk Application: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto sterile 6-mm blank paper disks to achieve a specific concentration per disk (e.g., 30 µ g/disk ). c. Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.[7] d. Include a positive control disk (a known antibiotic like Gentamicin) and a negative control disk (solvent only). e. Gently press each disk to ensure complete contact with the agar.[9] Disks should be placed at least 24 mm apart.[9]

-

Incubation and Measurement: a. Within 15 minutes of disk placement, invert the plates and incubate at 35°C ± 2°C for 16-18 hours in an ambient air incubator.[10] b. After incubation, use a ruler or calipers to measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter.

Data Presentation: Sample Disk Diffusion Results

| Test Organism | Compound (30 µ g/disk ) Zone of Inhibition (mm) | Gentamicin (10 µ g/disk ) Zone of Inhibition (mm) | Solvent Control Zone of Inhibition (mm) |

| Staphylococcus aureus (ATCC 25923) | 18 | 22 | 6 (No inhibition) |

| Escherichia coli (ATCC 25922) | 15 | 20 | 6 (No inhibition) |

| Pseudomonas aeruginosa (ATCC 27853) | 10 | 18 | 6 (No inhibition) |

| Bacillus subtilis (ATCC 6633) | 20 | 25 | 6 (No inhibition) |

Section 2: Quantitative Potency via Broth Microdilution (MIC)

Principle of the Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[16] The assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[14]

Causality Behind Experimental Choices

-

Methodology: This method provides a quantitative result (e.g., in µg/mL), which is far more informative for drug development than the qualitative output of disk diffusion.[12] It is essential for comparing the potency of different compounds and for establishing pharmacokinetic/pharmacodynamic (PK/PD) indices.

-

Controls are Non-Negotiable:

-

Positive Control (Growth Control): Wells containing only broth and bacteria confirm the viability of the inoculum and proper incubation conditions.

-

Negative Control (Sterility Control): Wells containing only broth confirm the sterility of the medium and the aseptic technique used.

-

Reference Antibiotic: Testing a standard antibiotic alongside the novel compound validates the assay against an agent with a known, expected MIC range for the quality control strain.

-

Experimental Workflow: Broth Microdilution for MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol: Broth Microdilution

-

Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[14] For example, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the highest compound concentration (at 2x the final desired concentration) to well 1. c. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding 100 µL from well 11. This leaves 100 µL in wells 1-11. d. Well 12 will serve as the growth control (no compound).

-

Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.[13] b. Within 15-30 minutes, dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13] A typical dilution is 1:100 (e.g., 100 µL into 10 mL CAMHB), but this should be optimized.[13]

-

Plate Inoculation: a. Inoculate each well (wells 1-12) with 100 µL of the standardized bacterial suspension, bringing the final volume in each well to 200 µL.[17] This halves the concentration of the compound to the final desired test concentrations. b. A sterility control well containing only 200 µL of uninoculated CAMHB should also be included.

-

Incubation and Reading: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[13] b. After incubation, place the plate on a reading mirror or dark surface. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear, without turbidity or a button of cells at the bottom).[13][18]

Section 3: Determining Bactericidal vs. Bacteriostatic Action (MBC)

Principle of the Method

The Minimum Bactericidal Concentration (MBC) assay is a crucial follow-up to the MIC test.[19] It determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[20] This is achieved by subculturing aliquots from the clear wells of the MIC plate onto an antibiotic-free agar medium.[21] The absence of growth on the agar indicates that the bacteria were killed, not just inhibited.

Causality Behind Experimental Choices

-

Scientific Distinction: Knowing whether a compound is bactericidal or bacteriostatic is vital. Bactericidal agents are often preferred for treating severe infections, especially in immunocompromised patients.

-

Quantitative Endpoint: The ≥99.9% kill criterion provides a standardized, quantitative definition of bactericidal activity, allowing for consistent interpretation and comparison between compounds.[20]

-

MBC/MIC Ratio: The ratio of MBC to MIC is an important parameter. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[20] A higher ratio suggests bacteriostatic activity.

Experimental Workflow: Minimum Bactericidal Concentration

Caption: Workflow for the Minimum Bactericidal Concentration Assay.

Protocol: Minimum Bactericidal Concentration

-

Selection of Wells: Following the determination of the MIC, select the well corresponding to the MIC and at least two more concentrated, clear wells (e.g., 2x MIC, 4x MIC).[19] Also use the positive growth control well from the MIC plate.

-

Subculturing: a. Mix the contents of each selected well thoroughly. b. Aseptically remove a 10-100 µL aliquot from each selected well.[21][22] c. Spread or spot-plate each aliquot onto a separate, clearly labeled MHA plate (or other suitable non-selective, antibiotic-free agar).[22]

-

Incubation and Colony Counting: a. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on the plate corresponding to the growth control.[22] b. Count the number of colonies (CFU) on each plate.

-

MBC Determination: a. The number of colonies from the growth control plating represents the initial inoculum density. b. Calculate the percentage of surviving bacteria for each compound concentration. c. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[19][20]

Data Presentation: Sample MIC and MBC Results

| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus (ATCC 25923) | 8 | 16 | 2 | Bactericidal |

| Escherichia coli (ATCC 25922) | 16 | 32 | 2 | Bactericidal |

| Pseudomonas aeruginosa (ATCC 27853) | 64 | >256 | >4 | Bacteriostatic |

| Enterococcus faecalis (ATCC 29212) | 16 | 128 | 8 | Bacteriostatic |

Summary and Conclusion

The systematic application of these three assays—agar disk diffusion, broth microdilution (MIC), and the MBC test—provides a comprehensive and robust initial evaluation of the antibacterial properties of a novel compound like this compound. The disk diffusion assay serves as an efficient primary screen, while the MIC and MBC assays deliver the quantitative data on potency and bactericidal/bacteriostatic nature that are essential for advancing a compound in the drug development pipeline. Adherence to standardized protocols and the inclusion of appropriate controls are paramount for generating reliable, reproducible, and trustworthy data. The insights gained from these foundational studies will guide further investigation, including mechanism of action studies, toxicity profiling, and in-vivo efficacy models.

References

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

-

University of Technology, Iraq. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). uotechnology.edu.iq. [Link]

-

Shaikh, R., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

-

Naicker, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. [Link]

-

Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

-